3,4-Dichlorophenyl chloroformate
Description
Chloroformates are reactive intermediates used in synthesizing carbamates, pharmaceuticals, and agrochemicals. Their reactivity stems from the electrophilic carbonyl group, enabling nucleophilic substitutions with amines or alcohols .
Properties
Molecular Formula |
C7H3Cl3O2 |
|---|---|
Molecular Weight |
225.5 g/mol |
IUPAC Name |
(3,4-dichlorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Cl3O2/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H |
InChI Key |
ZDTLCBPNKGXDMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(=O)Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Differences
- 3,4-Dichlorophenyl Chloroformate (hypothetical) : Contains a chloroformate (-OClCO-) group.
- 3,4-Dichlorophenyl Isocyanate (CAS 102-36-3): Features an isocyanate (-NCO) group instead of chloroformate. It is listed as "Isocyanic Acid, 3,4-Dichlorophenyl Ester" in regulatory documents, with a threshold quantity of 500/10,000 lbs under U.S. emergency planning guidelines .
- Isopropyl Chloroformate (CAS 108-23-6): An alkyl chloroformate with higher volatility and a threshold quantity of 1,000 lbs .
- Cyclohexyl Chloroformate : A bulkier aryl-substituted chloroformate used in specialty polymer synthesis .
2.3 Toxicity and Regulatory Data
| Compound | CAS Number | Threshold Quantity (lbs) | Key Hazards |
|---|---|---|---|
| 3,4-Dichlorophenyl Isocyanate | 102-36-3 | 500/10,000 | Respiratory irritant, toxic |
| Isopropyl Chloroformate | 108-23-6 | 1,000 | Corrosive, releases HCl on hydrolysis |
| Cyclohexyl Chloroformate | Not specified | Not listed | Similar to other chloroformates |
Sources: U.S. EPA, FEMA, and Hayward Fire Department guidelines .
Key Research Findings
- Pharmaceutical Relevance: Chloroformates and isocyanates are critical in drug design. For instance, highlights their role in creating enantiomerically pure antifungal agents targeting Trypanosoma cruzi .
- Safety Profiles : Alkyl chloroformates (e.g., isopropyl) are more volatile and hazardous than aryl derivatives, requiring stricter handling protocols .
- Regulatory Gaps : While 3,4-dichlorophenyl isocyanate is well-documented, data on its chloroformate counterpart remains sparse, indicating a need for further study .
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